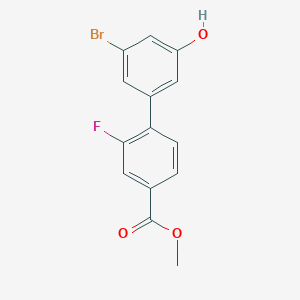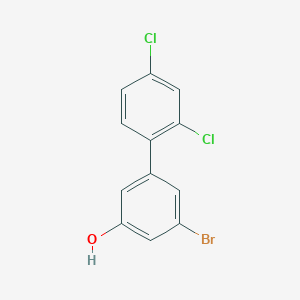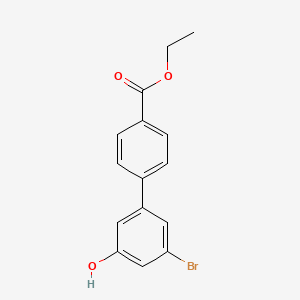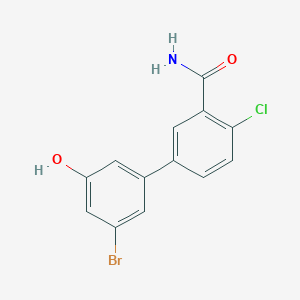
3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% (3-BCCP) is a phenolic compound that has been used in various scientific research applications. The compound has a wide range of biochemical and physiological effects, and can be used in a variety of laboratory experiments.
Scientific Research Applications
3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, cell signaling, and drug metabolism. It has been used to study the inhibition of the enzyme acetylcholinesterase, which is involved in neurotransmission. It has also been used to study the effects of cell signaling pathways on cell proliferation and differentiation. In addition, it has been used to study the metabolism of various drugs, including opioids and antiepileptics.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% is not fully understood. However, it has been suggested that the compound interacts with cell membranes, leading to changes in the membrane potential and the activation of signaling pathways. It has also been suggested that the compound binds to certain receptors, leading to changes in the activity of enzymes and other proteins involved in cell signaling.
Biochemical and Physiological Effects
3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission. It has also been shown to modulate the activity of cell signaling pathways, leading to changes in cell proliferation and differentiation. In addition, it has been shown to modulate the metabolism of various drugs, including opioids and antiepileptics.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% in laboratory experiments is its relative stability. The compound is stable at room temperature and is not easily degraded. In addition, it can be synthesized in high yields and is relatively inexpensive. The main limitation of using 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
Future research on 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% could focus on elucidating its mechanism of action. In addition, further research could focus on its effects on other enzymes and proteins involved in cell signaling, as well as its effects on the metabolism of other drugs. Furthermore, research could focus on the development of new methods for synthesizing 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% in higher yields and with fewer side products. Finally, research could focus on the development of new applications for 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95%, such as the development of new drugs or treatments.
Synthesis Methods
3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-chlorophenol and 3-chloro-2-methylpropionic acid to form 3-chloro-5-(3-chloro-4-chlorophenyl)phenol. The second step involves the reaction of the intermediate compound with bromine to form 3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol, 95%. The reaction conditions for both steps are mild, and the product is obtained in high yields.
properties
IUPAC Name |
5-(3-bromo-5-hydroxyphenyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-9-3-8(4-10(17)6-9)7-1-2-12(15)11(5-7)13(16)18/h1-6,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCJBDYUVPWBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686463 |
Source


|
| Record name | 3'-Bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-carbamoyl-4-chlorophenyl)phenol | |
CAS RN |
1261989-61-0 |
Source


|
| Record name | 3'-Bromo-4-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

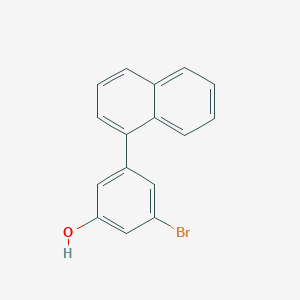
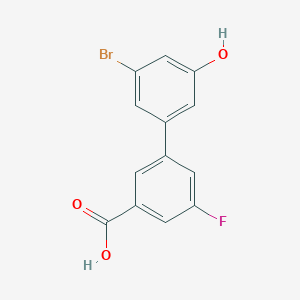
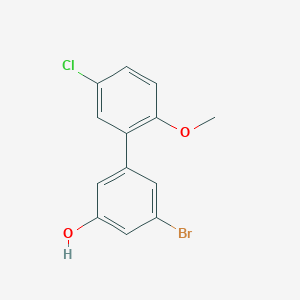



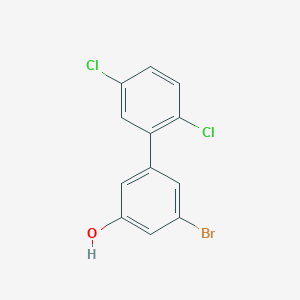
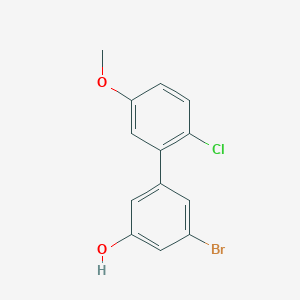
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

